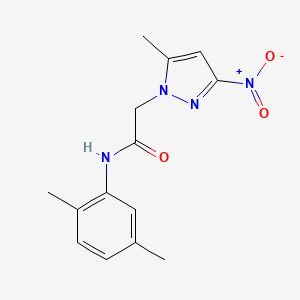
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was originally developed for the treatment of kidney and liver cancers. Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis.
Mécanisme D'action
Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, Sorafenib targets the RAF/MEK/ERK pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, Sorafenib prevents the proliferation and survival of cancer cells, and also inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. Sorafenib has also been shown to have a number of off-target effects, including inhibition of the RET, VEGFR, and PDGFR pathways, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Sorafenib is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for use in laboratory experiments. Additionally, Sorafenib is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. One limitation of Sorafenib is that it has a relatively short half-life, which may limit its efficacy in some experimental settings.
Orientations Futures
There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that incorporate Sorafenib with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the investigation of Sorafenib's off-target effects, and how these effects may contribute to its anti-tumor activity. Finally, there is ongoing research into the identification of biomarkers that may predict response to Sorafenib, which could help to personalize treatment for patients with cancer.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including kidney, liver, lung, and thyroid cancers. In addition to its anti-tumor activity, Sorafenib has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic option for other diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-3-23-11-7-5-4-6-10(11)16-12(20)8-18-9(2)13(15)14(17-18)19(21)22/h4-7H,3,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQWVZPVQKXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-methoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747611.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methylbenzamide](/img/structure/B3747628.png)

![N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B3747660.png)
![5-morpholin-4-yl-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747663.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B3747677.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3747678.png)
![ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747684.png)


![methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3747703.png)